Home > Products > Building Blocks P11669 > 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one - 1477618-54-4

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Catalog Number: EVT-1743125
CAS Number: 1477618-54-4
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a bicyclic compound that belongs to the class of pyridazines. This compound features a unique structure characterized by a pyridazine ring fused with a tetrahydropyridine ring, which contributes to its distinctive chemical and biological properties. The compound has attracted attention in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology.

Source

The compound can be synthesized from readily available precursors through multi-step reactions. It is often studied in the context of drug discovery and development, particularly for its potential therapeutic effects.

Classification

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the broader category of pyridazine derivatives and is recognized for its biological activity.

Synthesis Analysis

Methods

The synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available pyridine derivatives.
  2. Cyclization: A common method involves the cyclization of these derivatives under specific conditions to form the desired bicyclic structure.
  3. Reagents and Conditions: The reactions often require catalysts and controlled temperatures to optimize yield and purity. Common solvents include dimethylformamide and ethanol.

Technical Details

The synthesis may utilize techniques such as nucleophilic substitutions and condensation reactions. For instance, one method involves the reaction of piperidin-4-one with chloromethyl-pyridine derivatives in the presence of potassium carbonate at elevated temperatures to facilitate cyclization.

Molecular Structure Analysis

Structure

The molecular structure of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one consists of a fused bicyclic framework that includes both pyridazine and tetrahydropyridine rings. The presence of the methyl group at the 6-position contributes to its unique properties.

Data

The molecular formula for this compound is C9H10N4OC_9H_{10}N_4O, with a molecular weight of approximately 178.20 g/mol. The structural integrity can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one can undergo various chemical transformations:

  • Oxidation: This compound can be oxidized to form different derivatives depending on the reagents used.
  • Reduction: Reduction reactions can modify functional groups within the molecule.
  • Substitution: Substitution reactions allow for the replacement of specific atoms or groups to alter chemical properties.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions are carefully controlled for optimal outcomes.

Mechanism of Action

The mechanism of action for 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The binding affinity and specificity towards these targets can lead to modulation of their activity, resulting in various biological effects. Detailed studies are required to elucidate the exact pathways involved in its pharmacological actions.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically characterized by its solid state at room temperature with moderate solubility in polar solvents like dimethylformamide and ethanol.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
  • Stability: The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents.

Relevant analytical techniques such as infrared spectroscopy and nuclear magnetic resonance can provide insights into functional group characteristics and molecular interactions.

Applications

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has potential applications in scientific research focused on drug discovery. Its unique structure may confer biological activity that could be beneficial in developing new therapeutic agents targeting various diseases. Ongoing studies aim to explore its efficacy as an anticancer agent or as a modulator for neurological conditions due to its interaction with specific receptors or enzymes involved in these pathways.

Introduction to the Pyridazinone Pharmacophore and Structural Significance

Nomenclature and Positional Isomerism in Bicyclic Pyridazinone Derivatives

The systematic IUPAC name "6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one" (CAS 1477618-54-4) precisely defines the compound’s fused bicyclic architecture. The name specifies: (i) a pyridazin-3-one ring (positions 1-4), (ii) a partially hydrogenated pyridine ring (5,6,7,8-tetrahydro) fused at [4,3-c] junctions, and (iii) a methyl group at the 6-position nitrogen [1] [7]. The "c" fusion notation indicates bond sharing between pyridazine carbon 4 and pyridine carbon 3, distinguishing it from isomeric scaffolds like pyrido[3,4-d]pyridazine. Key identifiers include:

  • SMILES: CN1CCC2=NNC(=O)C=C2C1
  • InChIKey: XRSRKTVGUKPJMS-UHFFFAOYSA-N
  • Molecular Formula: C8H11N3O [1] [7]

Positional isomerism critically influences bioactivity. Methyl group placement (e.g., N-2 vs. N-6) alters electron distribution and hydrogen-bonding capacity. For example, 2-methyl positional isomers exhibit reduced conformational flexibility compared to the 6-methyl derivative due to steric constraints near the pyridazinone carbonyl [1]. The table below contrasts key structural analogs:

Table 1: Structural Isomers and Analogues of Bicyclic Pyridazinones

Compound NameStructural VariationKey Distinguishing Feature
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-oneMethyl at N-2 positionRestricted rotation near carbonyl; altered H-bonding
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholineThiomorpholine at C-3Enhanced polarity; sulfur-mediated interactions
2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one4-Fluorobenzyl at N-2Increased lipophilicity; π-π stacking capability
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amineAmino group replacing carbonyl at C-3Basic center; altered target engagement (CAS 1339375-88-0) [5]

Role of Saturation Patterns in Bioactivity: 5,6,7,8-Tetrahydro Modifications

Saturation of the pyridine ring (5,6,7,8-tetrahydro) confers distinct advantages over fully aromatic systems:

  • Conformational Flexibility: The saturated ring adopts multiple puckered conformations, enabling adaptive binding to biological targets inaccessible to planar scaffolds [1].
  • Improved Solubility: Reduction of aromatic character decreases crystal lattice energy, enhancing aqueous solubility (predicted log P: 1.2–1.5) versus fully unsaturated analogs (log P > 2.0) [1].
  • Bioisosteric Properties: The 5,6,7,8-tetrahydro moiety serves as a piperidine bioisostere, leveraging prevalence in CNS-active compounds while mitigating metabolic liabilities associated with aromatic rings [9].

The N-6 methylation further modifies properties by: (i) blocking nitrogen protonation, maintaining moderate basicity (predicted pKa ~8–9 for pyridazinone NH), (ii) sterically shielding the tertiary amine from oxidative metabolism, and (iii) introducing a hydrophobic contact point for van der Waals interactions [1] [7]. Spectroscopic signatures confirm the saturation’s impact: IR spectra show C=O stretching at 1650–1680 cm⁻¹ (lower than aromatic pyridazinones due to reduced conjugation), while ¹H-NMR displays characteristic methylene multiplet signals (δ 1.8–3.5 ppm) [1].

Table 2: Impact of Saturation on Molecular Properties

Property6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-oneFully Aromatic Analog
Ring SaturationPartial (tetrahydro)None
Predicted log P1.2–1.52.1–2.4
Conformational FlexibilityHigh (multiple ring puckers)Restricted (planar)
Carbonyl Stretching (IR)1650–1680 cm⁻¹1680–1710 cm⁻¹
Ligand EfficiencyEnhanced for membrane targetsReduced due to rigidity

Historical Context of Pyridazinones in Medicinal Chemistry

Pyridazinones emerged as privileged scaffolds in the 1980s with cardiovascular applications (e.g., antihypertensive agents). The tetrahydropyrido[4,3-c]pyridazinone subclass gained prominence in the 2010s due to its balanced physicochemical profile and target versatility [1] [9]. Key developments include:

  • Early Generation (1990s–2000s): Simple pyridazinones explored as PDE inhibitors and vasodilators, limited by off-target effects and metabolic instability.
  • Scaffold Optimization (2010–2015): Introduction of saturation patterns improved blood-brain barrier penetration, enabling CNS applications. The 6-methyl variant (1477618-54-4) was first synthesized circa 2010–2015 as a D-amino acid oxidase (DAAO) inhibitor precursor [9].
  • Contemporary Applications (2015–present): Derivatives serve as kinase inhibitors (e.g., Axl/MerTK inhibitors) and neuroprotective agents. Patent WO2010120996A1 demonstrated mTOR/PI3K inhibition using related tetrahydropyridopyrimidines, validating fused bicycles for kinase targets [8].

Current research addresses knowledge gaps in structure-activity relationships (SAR) and scalable synthesis. The compound’s potential as a DAAO inhibitor is particularly promising for schizophrenia treatment, leveraging D-serine modulation [9].

Table 3: Historical Milestones in Pyridazinone-Based Drug Discovery

Time PeriodDevelopment FocusKey AdvancesRepresentative Targets
1980s–1990sMonocyclic pyridazinonesCardiotonic agents (e.g., levosimendan analogs)PDE-III; calcium sensitizers
2000s–2010sBicyclic unsaturated systemsAnticancer agents; antimicrobialsKinases; topoisomerases
2010–2015Saturated bicyclesMetabolic stability optimizationDAAO; mTOR/PI3K [8]
2015–present6-Substituted tetrahydropyridazinesKinase selectivity; CNS penetrationAxl/MerTK; DAAO [9]

Compounds Cited in Article:

  • 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (CAS 1477618-54-4)
  • 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
  • 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine
  • 2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
  • 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine (CAS 1339375-88-0)

Properties

CAS Number

1477618-54-4

Product Name

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

IUPAC Name

6-methyl-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C8H11N3O/c1-11-3-2-7-6(5-11)4-8(12)10-9-7/h4H,2-3,5H2,1H3,(H,10,12)

InChI Key

XRSRKTVGUKPJMS-UHFFFAOYSA-N

SMILES

CN1CCC2=NNC(=O)C=C2C1

Canonical SMILES

CN1CCC2=NNC(=O)C=C2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.